5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9-12(7-15-20-9)13(18)16-10-6-14-17(8-10)11-2-4-19-5-3-11/h6-8,11H,2-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZYOJQDSCFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antiproliferative effects and interactions with molecular targets.
Chemical Structure and Properties
The molecular formula of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide is C13H16N4O3, with a molecular weight of 276.296 g/mol. Its structure features a pyrazole ring fused with an oxazole, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O3 |
| Molecular Weight | 276.296 g/mol |
| Purity | ≥95% |
| IUPAC Name | 5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide |
Antiproliferative Effects
Recent studies have highlighted the compound's potential as an antiproliferative agent. In vitro assays using human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) demonstrated significant cytotoxic effects. The compound exhibited an IC50 value indicative of its effectiveness in inhibiting cell proliferation.
Case Study:
In a study assessing various oxadiazole derivatives, several compounds demonstrated strong antiproliferative activity against tumor cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the oxazole and pyrazole moieties significantly influenced biological activity. The presence of specific functional groups was correlated with enhanced cytotoxicity .
The mechanism by which 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide exerts its effects involves interaction with topoisomerase I, an essential enzyme for DNA replication and repair. Molecular docking studies suggested that the compound binds effectively to the active site of topoisomerase I, inhibiting its catalytic activity and leading to DNA damage in cancer cells .
Structure–Activity Relationship (SAR)
The SAR analysis of related compounds has revealed that:
- Substituents on the oxazole ring enhance antiproliferative activity.
- Methyl groups at specific positions on the pyrazole ring are crucial for maintaining potency.
This information is vital for designing new derivatives with improved efficacy.
Toxicity Profile
While exploring the biological activity, it is essential to consider the toxicity profile of the compound. Preliminary assessments indicate that it possesses moderate toxicity, with specific warnings regarding skin irritation and acute toxicity upon ingestion . Continuous research is necessary to evaluate its safety for potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Core Heterocycles: The target compound combines isoxazole and pyrazole rings, unlike leflunomide (sole isoxazole) or thiadiazole derivatives (). This dual heterocyclic system may enable multi-target interactions, though its pharmacological profile remains uncharacterized. Pyrazole-carboxamide analogs (e.g., 3a–3p in ) prioritize halogenated or aryl substituents, whereas the oxan-4-yl group in the target compound introduces a saturated oxygen-containing ring, likely improving aqueous solubility .
Substituent Effects: Leflunomide: The 4-trifluoromethylphenyl group confers strong electron-withdrawing effects, critical for dihydroorotate dehydrogenase (DHODH) inhibition .
Key Observations:
- Synthesis : The target compound’s synthesis would likely follow carboxamide coupling protocols (e.g., EDCI/HOBt, as in ), but the oxan-4-yl group may require specialized protection/deprotection steps.
- Characterization : Unlike 3a–3p (distinct aryl proton multiplicities in ¹H-NMR), the target compound’s oxan-4-yl protons would appear as complex multiplets in δ 3.5–4.2, with a singlet for the methyl group (δ ~2.6) .
Pharmacological Potential
- Immunomodulation: Leflunomide’s success as a DHODH inhibitor suggests that the target compound’s isoxazole-pyrazole scaffold could similarly interfere with pyrimidine biosynthesis, though the oxan-4-yl group may alter binding kinetics .
- Antimicrobial Activity : Thiadiazole derivatives () show efficacy against gram-negative bacteria and fungi, but the target compound’s oxygen-rich structure may favor different microbial targets .
Q & A
Basic: What are the established synthetic routes for 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of oxazole and pyrazole intermediates.
- Oxazole Synthesis : Cyclization of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) forms the oxazole core, followed by carboxylation and coupling .
- Pyrazole Intermediate : A condensation reaction between hydrazine derivatives and ketones (e.g., oxan-4-yl ketones) yields the pyrazole ring .
- Final Coupling : The oxazole-4-carboxamide is coupled to the pyrazole intermediate via amide bond formation using coupling agents like EDCI or HATU under inert conditions. Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to achieve >75% yield .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Answer:
Characterization employs a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To verify substituent positions and heterocyclic connectivity. For example, the oxazole methyl group appears as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 303.12 for C₁₃H₁₆N₄O₃) .
- Elemental Analysis : Ensures >98% purity by matching experimental and theoretical C/H/N/O percentages .
Basic: What biological assays are used to evaluate its activity and mechanism?
Answer:
- Enzyme Inhibition Assays : Fluorescence-based assays measure IC₅₀ values against targets like kinases or proteases. For example, competitive inhibition is tested by varying substrate concentrations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using [³H]ADX88178 for mGluR4) quantify binding affinity (Kᵢ) in cell membranes .
- Cellular Models : Anti-inflammatory effects are assessed via cytokine inhibition (e.g., IL-6/TNF-α reduction in LPS-stimulated macrophages) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substituent Variation : Modify the oxazole methyl group (e.g., replace with CF₃ or Cl) and pyrazole-linked oxan-4-yl moiety (e.g., substitute with piperidine or morpholine) .
- Bioisosteric Replacement : Replace the oxazole ring with 1,3,4-thiadiazole or 1,2,4-oxadiazole to assess heterocycle impact on potency .
- Activity Testing : Screen derivatives in dose-response assays (e.g., 0.1–100 µM) against target proteins or cellular models. For example, thiadiazole derivatives showed enhanced antimicrobial activity in MIC assays .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Assay Validation : Confirm target specificity using knockout models or selective inhibitors. For instance, mGluR4-mediated effects can be verified with CRISPR-edited cell lines .
- Pharmacokinetic Factors : Compare compound stability (e.g., plasma protein binding via equilibrium dialysis) and metabolite interference (LC-MS/MS analysis) .
- Model Selection : Differences in rodent vs. primate models (e.g., L-DOPA-induced dyskinesia in rats vs. monkeys) may explain divergent results .
Advanced: What crystallographic methods are recommended for structural analysis?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Refinement with SHELXL : Apply full-matrix least-squares refinement for positional and anisotropic displacement parameters. For example, SHELXL’s L.S. command optimizes R-factors (<5%) .
- Validation Tools : Check for missed symmetry (PLATON’s ADDSYM) and hydrogen bonding (Mercury 4.0) .
Advanced: How to address solubility and stability challenges in experimental design?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanoparticles via solvent evaporation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, the oxazole ring is prone to hydrolysis under acidic conditions (pH <4) .
Advanced: What computational methods predict binding modes and reactivity?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., mGluR4’s allosteric pocket). Grid parameters: 20 ų box centered on known ligand coordinates .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
